molecular formula C14H15N3O B1363333 3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one

3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one

Cat. No. B1363333
M. Wt: 241.29 g/mol
InChI Key: FXWWXRGTJRQUCF-UHFFFAOYSA-N
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Patent
US06579983B1

Procedure details

5-(4-imidazol-1-ylphenyl)isoxazole was prepared by treating a solution of 3-dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one (1.64 g, 6.8 mmol) in MeOH with hydroxylamine-O-sulphonic acid (831 mg, 7.35 mmol) at ambient temperature for 16 h. A further quantity of hydroxylamine-O-sulphonic acid (831 mg, 7.35 mmol) was added and stirring continued for 3 h. The reaction was then treated with saturated NaHCO3 solution, the resulting solution being collected by filtration and washed with water and diethyl ether to give the desired material (1.08 g) as a pink solid, m.p. 168°._δH (d6 DMSO) 8.67 (1H, d, J 1.8 Hz), 3.89 (1H, s), 8.03-7.99 (2H, m), 7.86-7.84 (3H, m), 7.14 (1H, s) and 7.10 (1H, d, J 1.9 Hz).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
831 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
831 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH:17]=[CH:16][N:15]=[CH:14]2)=[CH:9][CH:8]=1)=[O:6].NOS(O)(=O)=O.C([O-])(O)=O.[Na+]>CO>[N:13]1([C:10]2[CH:11]=[CH:12][C:7]([C:5]3[O:6][N:2]=[CH:3][CH:4]=3)=[CH:8][CH:9]=2)[CH:17]=[CH:16][N:15]=[CH:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=C(C=C1)N1C=NC=C1)C
Name
Quantity
831 mg
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
831 mg
Type
reactant
Smiles
NOS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solution being collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)C1=CC=NO1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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